2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that combines a cyclopropyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method involves the use of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one as a precursor, which is then reduced to the amine form using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Cyclopropyl-1-(pyridin-2-yl)ethan-1-amine
- 2-Cyclopropyl-1-(pyridin-4-yl)ethan-1-amine
- 2-Cyclopropyl-1-(pyrimidin-2-yl)ethan-1-amine
Comparison: Compared to similar compounds, 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific structural configuration, which may result in distinct chemical and biological properties. For example, the position of the pyridinyl group can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-cyclopropyl-1-pyridin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(6-8-3-4-8)9-2-1-5-12-7-9;/h1-2,5,7-8,10H,3-4,6,11H2;1H |
InChI Key |
ZLNZMGZOAMVHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=CN=CC=C2)N.Cl |
Origin of Product |
United States |
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